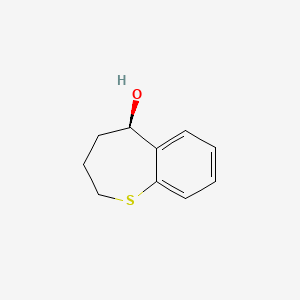

(5R)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5R)-2,3,4,5-Tetrahydro-1-benzothiepin-5-ol (TBT) is an organic compound derived from the benzothiophene family of compounds. It is a small molecule with a molecular weight of 149.2 g/mol and a boiling point of 184.7 °C. TBT is a colorless, low-volatility, relatively non-toxic compound that has a wide range of applications in the scientific and industrial fields.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis and chemical properties of compounds in the 1-benzothiepin series, including (5R)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol, have been studied extensively. For instance, Huckle, Lockhart, and Webb (1971) explored the preparation of various compounds in this series, focusing on the separation of cis- and trans-isomers. These compounds have demonstrated activity on the central nervous system in mice (Huckle, Lockhart, & Webb, 1971).

Pharmacological Studies

In the field of pharmacology, compounds from the benzothiepin family have been synthesized and tested for various applications. Tremont et al. (2005) described the synthesis of novel benzothiepines, including variations of the (5R)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol structure, as inhibitors of the apical sodium-codependent bile acid transporter. This research aimed to develop treatments for lowering serum cholesterol (Tremont et al., 2005).

Medicinal Chemistry

In medicinal chemistry, various derivatives of (5R)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol have been synthesized and evaluated for their potential therapeutic effects. For instance, Hoshino et al. (2001) developed a sustained-release formulation of a benzothiepin derivative, demonstrating its potential as a bone formation stimulant (Hoshino, Saito, Muranishi, Sohda, & Ogawa, 2001).

Chemical Synthesis and Modification

The field of chemical synthesis has also seen significant work involving (5R)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol. For example, Pellicciari and Natalini (1977) described the ring expansion of thiochroman-4-one to create tetrahydrobenzothiepin beta-oxoesters, showcasing the versatility of these compounds in chemical synthesis (Pellicciari & Natalini, 1977).

Propiedades

IUPAC Name |

(5R)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFZCUFUJCWFTO-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2SC1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=CC=CC=C2SC1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5R)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B2936736.png)

![2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine;hydrochloride](/img/structure/B2936738.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2936743.png)

![N-(4-methoxy-2-nitrophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2936744.png)

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2936747.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(pyridin-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2936749.png)

![2-{(E)-[(3-bromophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2936751.png)

![2-Chloro-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]acetamide](/img/structure/B2936753.png)

![N-benzyl-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2936754.png)

![2,4-dichloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2936755.png)